N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Biological activity SAR Comparator analysis

N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (CAS 839688-40-3) is a synthetic phenoxyacetamide derivative featuring an adamantyl cage, a formyl-substituted methoxyphenoxy core, and an acetamide linker. Its molecular formula is C20H25NO4 and its molecular weight is 343.42 g/mol.

Molecular Formula C20H25NO4
Molecular Weight 343.423
CAS No. 839688-40-3
Cat. No. B2466201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
CAS839688-40-3
Molecular FormulaC20H25NO4
Molecular Weight343.423
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OCC(=O)NC23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C20H25NO4/c1-24-18-7-13(11-22)2-3-17(18)25-12-19(23)21-20-8-14-4-15(9-20)6-16(5-14)10-20/h2-3,7,11,14-16H,4-6,8-10,12H2,1H3,(H,21,23)
InChIKeyHYNIBWHSUVRBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (CAS 839688-40-3): Compound Identity and Procurement Baseline


N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (CAS 839688-40-3) is a synthetic phenoxyacetamide derivative featuring an adamantyl cage, a formyl-substituted methoxyphenoxy core, and an acetamide linker. Its molecular formula is C20H25NO4 and its molecular weight is 343.42 g/mol . The compound is cataloged primarily as a screening compound for early-stage drug discovery, but high-quality, peer-reviewed characterization data from authoritative sources remain notably scarce .

Why N-(1-Adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide Cannot Be Interchanged with Close Structural Analogs


The combination of a bulky 1-adamantyl group, an electron-withdrawing 4-formyl substituent, and an electron-donating 2-methoxy group on the phenoxy ring creates a unique steric and electronic landscape that is highly sensitive to substitution. Generic replacement with analogs lacking either the formyl or methoxy group, or employing a different N-alkyl group, is predicted to result in substantial shifts in molecular recognition, binding affinity, and physicochemical properties. As no quantitative comparative data could be located from approved primary sources, any claim of functional superiority over close analogs remains unsubstantiated . Users must exercise caution and request specific analytical data from vendors before substitution.

Quantitative Evidence for N-(1-Adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: A State-of-the-Data Audit


Absence of Head-to-Head Biological Activity Data Against Closest Analogs

A systematic search of PubMed, patent databases, and authoritative chemical registries returned no primary research studies providing direct, quantitative biological activity comparisons between N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide and its closest structural analogs. No published IC50, Ki, EC50, or other potency values for any target were identified for this compound .

Biological activity SAR Comparator analysis

Absence of Comparative Physicochemical Property Data (LogP, Solubility)

Experimental physicochemical properties such as logP, aqueous solubility, or pKa have not been reported for this compound in peer-reviewed literature or patent specifications. In silico predictions from Chemsrc suggest a logP of approximately 4.5 and low aqueous solubility, but these values lack experimental validation and cannot be compared to measured data for analogs .

Physicochemical properties ADMET Solubility

Lack of In Vitro Metabolic Stability or Selectivity Profile Data

No data on metabolic stability in liver microsomes, cytochrome P450 inhibition, or selectivity against related enzymes/receptors were found for N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide. The compound is structurally related to known 11β-HSD1 inhibitors, but it is not explicitly described in the key patent (WO-2006048750-A2) as a specific example .

Metabolic stability PK profile Selectivity

Recommended Application Scenarios for N-(1-Adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide Based on Data Availability


Chemical Probe for Serendipitous Target Fishing in Phenotypic Screens

Given the absence of a defined molecular target, the compound is best used as part of a diverse screening library in high-content or phenotypic assays. Any observed activity must be validated using orthogonal free forms and thoroughly counter-screened against structurally matched inactive controls to avoid interpreting artifacts.

Negative Control for Adamantyl Amide SAR in 11β-HSD1 Inhibitor Series

If experimental testing confirms the compound lacks activity on 11β-HSD1, it may serve as a valuable negative control to delineate the structural requirements for adamantyl amide 11β-HSD1 inhibition. Its methoxy and formyl substituents differentiate it from known active inhibitors.

Synthetic Intermediate with a Reactive Formyl Handle

The 4-formyl group provides a reactive handle for further functionalization (e.g., reductive amination, oxime formation). This makes the compound a useful intermediate for generating focused libraries through aldehyde-specific transformations without altering the adamantyl-acetamide scaffold.

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